2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O5S2/c17-13-4-2-1-3-12(13)15(21)19-16-18-9-14(26-16)27(24,25)11-7-5-10(6-8-11)20(22)23/h1-9H,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMSUIATMNQNFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of a benzamide precursor, followed by the introduction of the thiazole ring and the nitrophenyl sulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to manage the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the thiazole ring.
Reduction: This reaction can reduce the nitro group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield a variety of substituted benzamides.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, derivatives of thiazole have shown promising results against resistant strains, suggesting that this compound could be developed as an effective antimicrobial agent .
Anticancer Potential
The anticancer activity of thiazole derivatives has been well-documented. Compounds featuring similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation, particularly against breast cancer cell lines such as MCF7. In vitro studies suggest that this compound may possess cytotoxic effects, potentially through mechanisms involving apoptosis induction or cell cycle arrest .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics against resistant bacterial strains, indicating potential for development as new antimicrobial agents .
- Anticancer Screening : In another study, compounds similar to this compound were tested against various cancer cell lines, with results showing significant cytotoxicity and selectivity towards cancerous cells compared to normal cells .
Mechanism of Action
The mechanism of action of 2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and the nitrophenyl sulfonyl group are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
Biological Activity
2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound that integrates a thiazole ring, a benzamide group, and a nitrophenyl sulfonyl moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Thiazole Ring : Contributes to the compound's biological activity.
- Benzamide Group : Enhances interaction with biological targets.
- Nitrophenyl Sulfonyl Moiety : Imparts additional reactivity and potential for biological interactions.
The presence of the bromine atom, thiazole ring, and nitrophenyl sulfonyl group creates a unique profile that may influence its biological efficacy.
Antitumor Activity
Research indicates that thiazole derivatives often exhibit significant antitumor properties. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole and phenyl rings can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with specific substitutions on the phenyl ring have shown improved activity against human glioblastoma and melanoma cell lines, with IC50 values indicating potent cytotoxicity .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | U251 (glioblastoma) | <10 |
| This compound | WM793 (melanoma) | <15 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to exhibit broad-spectrum antibacterial activity. In vitro studies have demonstrated that this compound shows effectiveness against several bacterial strains, comparable to standard antibiotics .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The precise mechanism of action for this compound is not fully elucidated, but it is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Disruption of Cellular Processes : It may interfere with cellular signaling pathways, leading to apoptosis in cancer cells.
- Antimicrobial Mechanisms : For bacterial targets, it might disrupt cell wall synthesis or protein synthesis pathways.
Case Studies
A notable case study involved testing this compound against various cancer cell lines where it exhibited significant growth inhibition compared to control groups. The results indicated that structural modifications could lead to enhanced selectivity towards cancerous cells while minimizing effects on normal cells .
Q & A
Q. Structural Characterization
- X-ray Crystallography : Resolves bond lengths (e.g., C–C = 0.93 Å) and angles, confirming the amide-thiazole conjugation critical for biological activity .
- Hydrogen Bond Analysis : Identifies classical (N–H⋯N) and non-classical (C–H⋯O/F) interactions stabilizing crystal packing (e.g., centrosymmetric dimers in ) .
- Spectroscopy : FT-IR and NMR validate functional groups (e.g., sulfonyl and nitro stretches) and regiochemistry .
How does the compound interact with bacterial enzymes like PFOR or acps-pptase, and what experimental approaches validate these interactions?
Q. Mechanistic Insights
- Enzyme Inhibition Assays : Measure PFOR (pyruvate:ferredoxin oxidoreductase) inhibition via UV-Vis spectroscopy, monitoring NADH oxidation rates .
- Molecular Docking : Simulate binding to acps-pptase (a bacterial phosphopantetheinyl transferase) using software like AutoDock, focusing on sulfonyl and nitro groups’ electrostatic interactions .
- Biochemical Pathways : Quantify disruptions in fatty acid biosynthesis (via radiolabeled acetyl-CoA incorporation assays) to confirm dual-target inhibition .
Which computational models (e.g., DFT, MD) predict the compound’s reactivity and binding affinity?
Q. Computational Methodologies
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites, validated against experimental FT-IR and UV spectra .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects and protein-ligand stability (e.g., RMSD < 2 Å over 100 ns trajectories) to assess binding modes .
- Fukui Function Analysis : Maps reactive regions for bromine substitution or sulfonyl group modifications .
What methodologies assess the compound’s efficacy against bacterial biofilms or resistant strains?
Q. Biological Evaluation
- Minimum Biofilm Eradication Concentration (MBEC) : Use 96-well peg plates with Staphylococcus aureus biofilms, treated with serial dilutions (0.5–128 µg/mL) and quantified via crystal violet staining .
- Time-Kill Kinetics : Monitor log-phase planktonic vs. biofilm cells over 24 hours, comparing viability (CFU counts) against controls like DMSO .
- Synergy Testing : Combine with β-lactams (e.g., ampicillin) in checkerboard assays to calculate fractional inhibitory concentration indices (FICI ≤ 0.5 indicates synergy) .
How do researchers resolve discrepancies in reported crystal structures or biological activities across studies?
Q. Data Contradiction Analysis
- Crystallographic Validation : Re-refine deposited CIF files (e.g., CCDC entries) using software like SHELXL to verify hydrogen bonding patterns (e.g., N–H⋯N vs. C–H⋯O) .
- Biological Replication : Repeat enzyme assays under standardized conditions (pH 7.4, 37°C) to control for variables like buffer composition or bacterial strain differences .
- Meta-Analysis : Cross-reference synthesis protocols (e.g., solvent polarity in recrystallization) to identify factors affecting polymorphism or impurity profiles .
What strategies mitigate toxicity or off-target effects during in vitro studies?
Q. Pharmacological Profiling
- Cytotoxicity Screening : Test against mammalian cell lines (e.g., HEK-293) using MTT assays, comparing IC₅₀ values to antibacterial MICs for selectivity indices .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS to predict hepatic clearance .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific inhibition .
How is the sulfonyl group’s electronic nature exploited for structure-activity relationship (SAR) studies?
Q. SAR Methodologies
- Electron-Withdrawing Modifications : Synthesize analogs with –NO₂, –CF₃, or –CN substituents on the sulfonylphenyl ring to enhance electrophilicity and enzyme binding .
- Bioisosteric Replacement : Substitute sulfonyl with phosphonyl or carbonyl groups and compare MICs against Gram-negative pathogens .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate Hammett σ values (σ > 0.8) with antibacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
